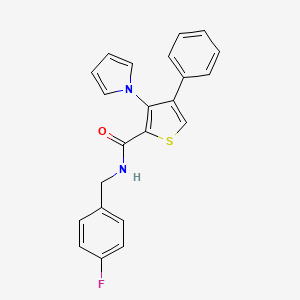

N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2OS/c23-18-10-8-16(9-11-18)14-24-22(26)21-20(25-12-4-5-13-25)19(15-27-21)17-6-2-1-3-7-17/h1-13,15H,14H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPCMJUOKVXRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene core: This can be achieved through a cyclization reaction involving appropriate starting materials.

Introduction of the pyrrole group: This step often involves a substitution reaction where a pyrrole moiety is introduced to the thiophene core.

Attachment of the phenyl and fluorobenzyl groups: These groups are typically introduced through coupling reactions, such as Suzuki or Stille coupling, under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the thiophene ring or other functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is N-[(4-fluorophenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, with a molecular formula of C22H17FN2OS. Its structure features a thiophene core, a pyrrole group, and a fluorobenzyl moiety, making it suitable for diverse applications due to its unique reactivity and biological interactions.

Chemistry

N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and materials through various chemical reactions:

- Synthesis of Derivatives : The compound can undergo oxidation, reduction, and substitution reactions to yield derivatives with enhanced properties.

| Reaction Type | Common Reagents | Potential Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Modified thiophene derivatives |

| Substitution | Grignard reagents | Functionalized aromatic compounds |

Biology

In biological research, this compound has shown promise in studying enzyme interactions and protein binding. Its structural features allow it to bind effectively to specific molecular targets.

Mechanism of Action : The interaction with enzymes or receptors can modulate their activity, leading to various pharmacological effects. For instance, studies have indicated that compounds related to this structure exhibit antiviral properties by inhibiting viral replication.

Industry

The compound's unique properties make it suitable for industrial applications, particularly in the development of new materials:

- Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity.

- Advanced Coatings : The compound can be used in coatings that require specific chemical resistance or stability.

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against hepatitis C virus by modulating cyclooxygenase activity. This highlights its potential as a lead compound in antiviral drug development.

Case Study 2: Material Science

In material science, studies have shown that incorporating this compound into polymer blends improves thermal stability and mechanical properties, making it suitable for applications in electronics and protective coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(4-bromophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- N-(4-chlorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Uniqueness

N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents.

Biological Activity

N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[(4-fluorophenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide. Its molecular formula is , and it features a thiophene core, a pyrrole group, and fluorobenzyl moiety, which contribute to its unique chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom in the fluorobenzyl group enhances the compound's stability and modifies its binding affinity to biological targets, potentially leading to various pharmacological effects .

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral properties. For instance, derivatives with similar frameworks have been shown to inhibit the replication of viruses such as hepatitis C by modulating cyclooxygenase activity .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that pyrrole-based derivatives can effectively inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how are intermediates optimized for yield?

- Methodology : Multi-step synthesis typically involves coupling fluorobenzyl derivatives with thiophene-carboxamide precursors. For example, amide bond formation between 4-fluorobenzylamine and activated thiophene-2-carboxylic acid derivatives (e.g., using EDCI or HATU) under inert conditions, followed by regioselective functionalization of the thiophene ring with pyrrole moieties via Buchwald-Hartwig coupling .

- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are critical. Yields improve with chromatography (e.g., silica gel or preparative HPLC) and recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Characterization :

- NMR : H and C NMR confirm substituent positions (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm, pyrrole protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 435.12) .

- IR : Carboxamide C=O stretch at ~1650–1680 cm and aromatic C-F vibrations at ~1220 cm .

Q. How does the fluorobenzyl group influence the compound’s physicochemical properties?

- Impact : The 4-fluorobenzyl moiety enhances lipophilicity (logP ~3.5) and metabolic stability by reducing oxidative degradation. Fluorine’s electron-withdrawing effect stabilizes the carboxamide bond against hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects) across studies?

- Analysis : Discrepancies arise from assay conditions (e.g., cell lines, concentration ranges). For example, antiviral activity in in vitro models (IC ~2 µM) may conflict with cytotoxicity thresholds (IC ~10 µM in cancer cells). Dose-response curves and orthogonal assays (e.g., SPR for target binding) clarify mechanisms .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

- Approach : Molecular docking (e.g., AutoDock Vina) identifies binding poses with kinases or viral proteases. Modifying the pyrrole or fluorobenzyl group alters steric/electronic interactions, as shown by ΔG binding scores (e.g., −9.2 kcal/mol for EGFR inhibition) .

Q. What experimental designs address discrepancies between in vitro and in vivo pharmacokinetic data?

- Solutions :

- Metabolic Stability : Microsomal assays (human/rat liver microsomes) assess CYP450-mediated degradation.

- Bioavailability : Formulation with cyclodextrins or lipid nanoparticles improves solubility (from <1 µg/mL to >50 µg/mL in PBS) .

Q. Why do certain synthetic routes yield stereochemical impurities, and how are these resolved?

- Root Cause : Racemization during amide coupling (e.g., using DCC/DMAP). Chiral HPLC with amylose-based columns separates enantiomers, while asymmetric catalysis (e.g., Evans’ oxazaborolidine) ensures stereocontrol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.